Retrocyclin-101

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

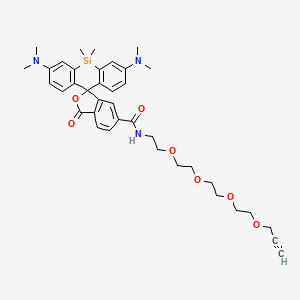

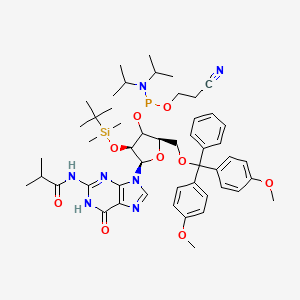

Retrocyclin-101 is a synthetic peptide belonging to the theta-defensin family. Theta-defensins are cyclic peptides originally found in certain nonhuman primates and are known for their potent antimicrobial properties. This compound has garnered significant attention due to its ability to inhibit the entry of HIV-1 into cells, making it a promising candidate for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Retrocyclin-101 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic nature of this compound is achieved through the formation of a head-to-tail peptide bond, which is facilitated by specific coupling reagents and conditions .

Industrial Production Methods: While the chemical synthesis of this compound is feasible, it is often cost-prohibitive for large-scale production. An alternative approach involves the use of genetically engineered chloroplasts in plants. This method allows for the stable integration and expression of the this compound gene, resulting in high yields of the peptide .

Chemical Reactions Analysis

Types of Reactions: Retrocyclin-101 primarily undergoes oxidation and reduction reactions due to the presence of cysteine residues that form disulfide bonds. These bonds are crucial for maintaining the peptide’s cyclic structure and biological activity .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other mild oxidizing agents are used to form disulfide bonds.

Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds, leading to linearization of the peptide.

Major Products Formed: The major product of these reactions is the cyclic form of this compound, which is essential for its antimicrobial activity. Linearized forms of the peptide are typically less active .

Scientific Research Applications

Mechanism of Action

Retrocyclin-101 exerts its effects by binding to specific molecular targets on the surface of pathogens. For HIV-1, it inhibits the formation of the six-helix bundle of gp41, a glycoprotein essential for viral entry into host cells. This prevents the virus from fusing with the host cell membrane, thereby blocking infection . Additionally, this compound can bind to lipopolysaccharides on bacterial surfaces, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Protegrin-1: Another antimicrobial peptide with a similar cyclic structure and broad-spectrum activity against bacteria and viruses.

Human Alpha-Defensins: Linear peptides with antimicrobial properties but lacking the cyclic structure of Retrocyclin-101.

Rhesus Theta-Defensins: Naturally occurring cyclic peptides in nonhuman primates, structurally similar to this compound.

Uniqueness: this compound is unique due to its synthetic origin and the ability to inhibit HIV-1 entry, a property not shared by many other antimicrobial peptides. Its cyclic structure also provides enhanced stability and resistance to proteolytic degradation compared to linear peptides .

Properties

Molecular Formula |

C74H130N28O19S6 |

|---|---|

Molecular Weight |

1908.4 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(1R,4S,7R,10S,16S,22R,25S,28R,31S,34R,39R,42S)-34-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-16-(4-aminobutyl)-10,25,42-tris[(2S)-butan-2-yl]-4,31-bis(3-carbamimidamidopropyl)-3,6,9,12,15,18,21,24,27,30,33,41,44-tridecaoxo-36,37,46,47,50,51-hexathia-2,5,8,11,14,17,20,23,26,29,32,40,43-tridecazatricyclo[26.16.4.47,22]dopentacontane-39-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C74H130N28O19S6/c1-9-36(5)54(99-50(103)26-76)67(116)97-46-32-124-123-31-45(60(109)88-28-52(105)90-43(71(120)121)21-17-25-85-74(81)82)96-70(119)57(39(8)12-4)102-66(115)49-35-127-126-34-48(93-61(110)41(91-63(46)112)19-15-23-83-72(77)78)65(114)101-56(38(7)11-3)69(118)95-44-30-122-125-33-47(64(113)92-42(62(111)94-49)20-16-24-84-73(79)80)98-68(117)55(37(6)10-2)100-53(106)29-86-58(107)40(18-13-14-22-75)89-51(104)27-87-59(44)108/h36-49,54-57H,9-35,75-76H2,1-8H3,(H,86,107)(H,87,108)(H,88,109)(H,89,104)(H,90,105)(H,91,112)(H,92,113)(H,93,110)(H,94,111)(H,95,118)(H,96,119)(H,97,116)(H,98,117)(H,99,103)(H,100,106)(H,101,114)(H,102,115)(H,120,121)(H4,77,78,83)(H4,79,80,84)(H4,81,82,85)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-,55-,56-,57-/m0/s1 |

InChI Key |

GNKYRGCPDPZENH-KDUUJLCWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)[C@@H](C)CC)NC(=O)[C@@H](NC2=O)CCCNC(=N)N)[C@@H](C)CC |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)CN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)C(C)CC)NC(=O)C(NC2=O)CCCNC(=N)N)C(C)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)

![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)

![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)